molecular formula C18H28N2O2 B8618446 N-(9-decenyl)-N'-benzyloxyurea CAS No. 122149-00-2

N-(9-decenyl)-N'-benzyloxyurea

Cat. No. B8618446
CAS RN: 122149-00-2
M. Wt: 304.4 g/mol
InChI Key: KRFIHSSBJZAULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-decenyl)-N'-benzyloxyurea is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(9-decenyl)-N'-benzyloxyurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(9-decenyl)-N'-benzyloxyurea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

122149-00-2

Product Name

N-(9-decenyl)-N'-benzyloxyurea

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

1-dec-9-enyl-3-phenylmethoxyurea

InChI

InChI=1S/C18H28N2O2/c1-2-3-4-5-6-7-8-12-15-19-18(21)20-22-16-17-13-10-9-11-14-17/h2,9-11,13-14H,1,3-8,12,15-16H2,(H2,19,20,21)

InChI Key

KRFIHSSBJZAULW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCNC(=O)NOCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9-decenyl isocyanate, prepared as in Example 18 above from 10.8 ml of 10-undecenoyl chloride in 1,2-dichloroethane (150 ml) at room temperature was added benzyloxyamine (7.2 g). After 20 minutes, the mixture was evaporated, hexane (50 ml) was added, and the mixture cooled to 0° C. The resulting solids were collected by filtration, to provide N-(9-decenyl)-N'-benzyloxyurea as a white solid (7.14 g, mp 53°-55° C.). To a stirred slurry of this urea (3.50 g, 11.65 mmol) in DMF (35 ml) at room temperature under nitrogen was added sodium hydride (490 mg of a 60% dispersion in oil). After one hour, 1,3-dibromopropane (1.45 ml) was added, and the reaction was stirred for two hours. The mixture was poured into 1% aqueous HCl (200 ml), and extracted twice with ether. The combined extracts were washed with water, dried (MgSO4), filtered and evaporated. Purification by chromatography on silica gave 3-decyl-1-benzyloxy-3,4,5,6-tetrahydro-lH-pyrimidin-2-one as a colorless oil (1.92 g, 48% yield). Hydrogenolysis as in Example 2 above provided the title compound as a light magenta solid, after recrystallization from carbon tetrachloride, mp 45°-46° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.